molecular formula C7H8N4 B13102739 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 5595-15-3

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13102739
CAS No.: 5595-15-3
M. Wt: 148.17 g/mol
InChI Key: YPKWGJNGPQESDL-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine is a triazolopyridine derivative featuring a methyl group at the 5-position of the pyridine ring. Its molecular formula is C₇H₈N₄ (molecular weight: 148.17 g/mol) . Triazolopyridines are heterocyclic compounds with a fused triazole and pyridine ring system, known for diverse biochemical applications, including enzyme inhibition and receptor modulation . The methyl substituent enhances lipophilicity and may influence electronic properties, affecting binding interactions in pharmacological contexts .

Properties

CAS No.

5595-15-3

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10)

InChI Key

YPKWGJNGPQESDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NN=C(N12)N

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Formation of Pyridinium Betaines :

    • Pyridinium betaines are prepared by treating pyridyl thiosemicarbazides with dicyclohexylcarbodiimide (DCC). This intermediate undergoes cyclization to form the triazolo-pyridine core.
    • For example, 2-pyridyl-4-phenylthiosemicarbazides react with DCC to yield betaines, which are subsequently converted to triazolo derivatives.
  • Cyclization via Thermal Methods :

    • Free bases derived from methiodides are subjected to thermal cyclization in solvents such as toluene. This process leads to the formation of enamines, which can be further degraded into amines and ketones under acidic conditions.
  • Dehydration of Hydrazine Precursors :

    • A dehydration step is employed to convert hydrazine-based intermediates into the final compound. This step often involves phosphorus (V) dehydrating agents or bases in an inert atmosphere.

Specific Methodologies

Method A: Cyclization of Thiosemicarbazides

  • Reactants : Thiosemicarbazides and dicyclohexylcarbodiimide (DCC).
  • Conditions : Reaction performed under mild heating.
  • Outcome : Formation of pyridinium betaines followed by cyclization into the triazolo-pyridine structure.

Method B: Coupling and Dehydration

  • Reactants : Hydrazine derivatives coupled with pyridine-based acids.
  • Conditions :
    • Coupling performed in water-rich solvents at pH ≥ 7.
    • Dehydration using phosphorus-based dehydrating agents or bases.
  • Outcome : High-purity product (>95%) isolated as a stable salt or monohydrate form.

Method C: Thermal Cyclization

  • Reactants : Methiodides derived from pyridine derivatives.
  • Conditions :
    • Heating in solvents like toluene.
    • Acidic degradation for purification.
  • Outcome : Formation of enamines and subsequent conversion into the desired compound.

Optimized Reaction Conditions

To ensure high yield and purity, the following parameters are recommended:

Experimental Data Table

Step Reactants Conditions Products
Formation of Betaines Pyridyl thiosemicarbazides + DCC Heating at mild temperature Pyridinium betaines
Cyclization Methiodides Heating in toluene Enamines → Amine/Ketone mixture
Dehydration Hydrazine derivatives Phosphorus (V) dehydrating agents Final triazolo-pyridine compound

Challenges and Considerations

While synthesizing 5-Methyltriazolo[4,3-a]pyridin-3-amine:

  • Ensure precise control over reaction conditions to avoid side reactions.
  • Purification steps such as crystallization or acid degradation may be required for high-quality product isolation.

Chemical Reactions Analysis

Types of Reactions

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, oxides, and reduced derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Positional Isomerism: The 5- and 7-methyl isomers (C₇H₈N₄) exhibit identical molecular weights but distinct steric and electronic profiles due to methyl placement.
  • Halogen Substitution : Chloro and fluoro groups at position 5 introduce electron-withdrawing effects, altering HOMO-LUMO gaps and hydrogen-bonding capacity compared to methyl .
  • Ring Saturation : The tetrahydro derivative (saturated pyridine ring) increases flexibility and may enhance solubility but reduce aromatic conjugation .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparison
Compound Name Crystallographic Data (Space Group) Stokes Shift (cm⁻¹) Stability (NBO Analysis) Spectral Features
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine Not reported Not reported High (methyl donation) IR/Raman: N-H stretch ~3400 cm⁻¹
1,2,4-Triazolo[4,3-a]pyridin-3-amine (Parent) P2₁/n monoclinic 9410 (triazole), 7625 (pyridine) Moderate UV-Vis: λₐᵦₛ ~270 nm
5-Chloro[1,2,4]triazolo[4,3-a]pyridin-3-amine Not reported Not reported High (Cl stabilization) NMR: δ 7.5–8.5 ppm (aromatic)

Key Observations :

  • The parent compound crystallizes in the P2₁/n space group with N–H···N hydrogen bonds stabilizing the lattice . Methyl or halogen substituents may disrupt or reinforce these interactions.
  • Stokes shifts in the parent compound suggest significant structural reorganization upon excitation, which halogenated analogs may alter due to electronic effects .
  • Methyl groups enhance stability via hyperconjugation and steric protection of reactive sites .

Biological Activity

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, characterized by its molecular formula C7H8N4C_7H_8N_4 and a molecular weight of approximately 148.16 g/mol. It is identified by the CAS number 4926-18-5. The unique structural arrangement allows for various interactions with biological targets, making it significant in medicinal chemistry.

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial in antiviral and antimicrobial activities.
  • Receptor Interaction : It modulates signal transduction pathways by interacting with receptors on cell surfaces, affecting cellular responses and potentially leading to therapeutic effects.

Antiviral Activity

Research indicates that 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine has demonstrated antiviral properties against several viruses. For instance:

  • Inhibition of Viral Replication : Studies have shown that this compound can inhibit specific enzymes involved in viral replication processes. Its effectiveness against viruses such as influenza and HIV has been documented in various assays.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties:

  • Bacterial Inhibition : It has been shown to inhibit the growth of certain bacteria by targeting their metabolic pathways. The mechanism often involves interference with bacterial enzyme functions critical for survival.

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine. For example:

Modification Effect on Activity
Addition of alkyl groupsIncreases lipophilicity and cellular uptake
Substitution at N-positionEnhances binding affinity to target enzymes

These modifications can lead to improved potency and selectivity against specific biological targets.

Case Studies

Several studies have investigated the efficacy of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine in various models:

  • In Vitro Studies : A study reported an EC50 value of 2.1 μM against Cryptosporidium parvum, indicating moderate potency in inhibiting this pathogen .
  • In Vivo Models : In animal models of infection, the compound demonstrated significant efficacy in reducing pathogen load and improving survival rates .
  • Safety Profile : While showing promising activity, some studies noted potential cardiotoxicity linked to hERG channel inhibition at higher concentrations .

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